molecular formula C10H14N4O2 B6632794 4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one

4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one

Cat. No. B6632794
M. Wt: 222.24 g/mol
InChI Key: RZGGMTQOWSICDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one, also known as MMMP, is a synthetic compound that has been studied for its potential use in scientific research. MMMP belongs to the class of pyrrolidin-2-ones and has shown promising results in various studies.

Mechanism of Action

4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one acts as a competitive inhibitor of certain enzymes, binding to the active site and preventing substrate binding. It has been shown to inhibit DNA polymerases and reverse transcriptases by binding to the nucleotide binding site.
Biochemical and Physiological Effects:
4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit DNA synthesis, which can lead to cell death. 4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one has also been shown to inhibit tumor growth in vitro and in vivo, making it a potential candidate for cancer research.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one in lab experiments is its potency and selectivity as an enzyme inhibitor. However, one limitation is its potential toxicity, which can vary depending on the specific cell type and concentration used.

Future Directions

There are several future directions for 4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one research. One direction is to further investigate its potential use in cancer research, specifically in combination with other therapies. Another direction is to study its potential use as a tool in genetic research, such as in gene editing or sequencing. Additionally, further studies can be conducted to determine the optimal concentration and exposure time for 4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one in different cell types.

Synthesis Methods

4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one can be synthesized through a multi-step process that involves the reaction of 4-methoxy-6-methylpyrimidine-2-amine with ethyl 4-chloroacetoacetate, followed by cyclization and deprotection to yield 4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one.

Scientific Research Applications

4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one has been studied for its potential use as a tool in scientific research. It has been shown to be a potent and selective inhibitor of certain enzymes, such as DNA polymerases and reverse transcriptases. 4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one has also been studied for its potential use in cancer research, as it has been shown to inhibit tumor growth in vitro and in vivo.

properties

IUPAC Name

4-[(4-methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-6-3-9(16-2)14-10(12-6)13-7-4-8(15)11-5-7/h3,7H,4-5H2,1-2H3,(H,11,15)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGGMTQOWSICDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2CC(=O)NC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.